5,6-Dimethoxyindole

Physical organic chemistry Radical chemistry Melanin biosynthesis

5,6-Dimethoxyindole (DMI) is a critical, non-interchangeable indole scaffold. Its unique 5,6-dimethoxy substitution governs reaction selectivity, oxidative behavior (pKa 6.0), and target binding in pharmaceutical research. Unlike generic indole or other positional isomers (e.g., 4,6- or 6,7-dimethoxy), DMI enables synthesis of selective melatoninergic ligands, HIV-1 integrase inhibitors (6-35 nM range), and isoform-specific MAO inhibitors. Ensure synthetic fidelity—specify and procure 5,6-dimethoxyindole for your structure-activity relationship (SAR) and molecular design campaigns.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 14430-23-0
Cat. No. B014739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxyindole
CAS14430-23-0
Synonyms5,6-Dimethoxy-1H-indole;  5,6-Methoxyindole; 
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CN2)OC
InChIInChI=1S/C10H11NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h3-6,11H,1-2H3
InChIKeyQODBZRNBPUPLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxyindole (CAS 14430-23-0): Core Properties and Procurement Context for Research Applications


5,6-Dimethoxyindole (DMI, C10H11NO2, MW 177.20) is an indole derivative bearing methoxy substituents at the 5- and 6-positions of the benzene ring [1]. This substitution pattern distinguishes it from both unsubstituted indole and other positional dimethoxyindole isomers (e.g., 4,6-dimethoxyindole, 6,7-dimethoxyindole) . The compound serves as a versatile synthetic intermediate in pharmaceutical research, including applications in the synthesis of melatonin analogues [2], monoamine oxidase inhibitor candidates [3], HIV-1 integrase strand-transfer inhibitors [4], and antitumor combretastatin A-4 analogues . The 5,6-dimethoxy substitution confers distinct electronic properties and oxidative behavior relative to hydroxylated analogues, making it a structurally defined building block for targeted molecular design rather than a generic indole scaffold.

Why 5,6-Dimethoxyindole Cannot Be Replaced by Other Indole Derivatives in Specialized Synthesis


Generic substitution among indole derivatives is not feasible when the substitution pattern directly governs reaction selectivity, product electronic properties, or biological target engagement. The 5,6-dimethoxy substitution on the indole ring creates a specific electron density distribution that directs electrophilic substitution to distinct ring positions compared to unsubstituted indole or other methoxyindole isomers [1]. For instance, 4,6-dimethoxyindole undergoes formylation at the C7 position rather than the typical C3 position seen in other indoles [2], while 5,7-dimethoxyindoles exhibit C4 versus C3 selectivity differences depending on reaction conditions [3]. Furthermore, the 5,6-dimethoxy pattern yields a characteristic pKa of 6.0 upon one-electron oxidation, distinct from the 6.8 value observed for the 5,6-dihydroxy analogue [4]. In medicinal chemistry applications, the specific methoxy positioning alters enzyme inhibition specificity: N-cyclopropyl-5,6-dimethoxytryptamine and its 6,7-dimethoxy positional isomer demonstrate different selectivity profiles toward mitochondrial versus bovine plasma monoamine oxidase [5]. Such position-dependent variations in reactivity, electronic character, and biological activity preclude simple interchange of indole scaffolds without compromising synthetic outcomes or target binding properties.

Quantitative Differentiation Evidence for 5,6-Dimethoxyindole vs. Structural Analogs


One-Electron Oxidation pKa: 5,6-Dimethoxyindole (6.0) vs. 5,6-Dihydroxyindole (6.8)

The one-electron oxidation of 5,6-dimethoxyindole (DMI) by azide radical (N3•) produces an indolyl radical with a measured pKa of 6.0 ± 0.2, whereas oxidation of 5,6-dihydroxyindole (DHI) under identical conditions yields the corresponding semiquinone radical with a pKa of 6.8 ± 0.2 [1]. The methylation of both hydroxy groups in DHI to form DMI shifts the deprotonation equilibrium by approximately 0.8 pKa units, altering the predominant radical species at physiological pH. The rate constant for one-electron oxidation was measured at (4-9) × 10⁹ dm³ mol⁻¹ s⁻¹ across the pH 5-9 range for the methoxylated/hydroxylated indole series [1].

Physical organic chemistry Radical chemistry Melanin biosynthesis

Positional Isomer Selectivity in Monoamine Oxidase Inhibition: 5,6- vs. 6,7-Dimethoxy Substitution

A direct synthetic and pharmacological comparison was performed between N-cyclopropyl-5,6-dimethoxytryptamine and its positional isomer N-cyclopropyl-6,7-dimethoxytryptamine, both synthesized from their respective dimethoxyindole precursors using identical methodology [1]. Preliminary enzyme inhibition results indicated different specificity between the two isomers on mitochondrial monoamine oxidase versus bovine plasma enzyme, attributable specifically to the position of the methoxy groups on the indole ring [1]. The 5,6-dimethoxyindole-derived compound and 6,7-dimethoxyindole-derived compound were prepared via parallel synthetic routes involving oxalyl chloride treatment, LiAlH4 reduction, and hydrogenation steps [1].

Monoamine oxidase inhibition Medicinal chemistry Neuropharmacology

Electrophilic Substitution Reactivity: π-Electron Density Differences Among Methoxyindole Positional Isomers

Systematic studies on electrophilic substitution in methoxyindoles demonstrate that the extent of substitution at the C2 position correlates with calculated π-electron density changes at the 2- and 3-positions, with distinct patterns observed for 6-methoxy-, 4,6-dimethoxy-, and 5,6-dimethoxy-indole analogues [1]. The 5,6-dimethoxy substitution pattern establishes a unique electron density distribution that directs electrophilic attack differently from other methoxyindole isomers. In contrast, 4,6-dimethoxyindole exhibits unusual reactivity, undergoing formylation at the C7 position rather than the typical C3 position characteristic of other indole derivatives [2]. These positional effects are quantified through calculated π-electron density changes across the methoxy-substituted 3-methylindole series [1].

Synthetic organic chemistry Reaction mechanism Regioselectivity

HIV-1 Integrase Inhibitor Activity of 5,6-Dimethoxyindole-Derived Benzylindole Series: Potency in the Nanomolar Range

Benzylindole derivatives incorporating the 5,6-dimethoxyindole scaffold were evaluated as HIV-1 integrase strand-transfer inhibitors [1]. All synthesized compounds in this series proved active on the strand-transfer step, with inhibitory activity measured in the 6-35 nM range [1]. The study employed a 3D pharmacophore model developed specifically for HIV-1 integrase inhibitors to guide the design of these benzylindole derivatives with various substituents at the benzene-fused ring of the 5,6-dimethoxyindole core [1].

Antiviral drug discovery HIV-1 integrase Medicinal chemistry

Melatonin Analogue Binding Affinity: Impact of 5,6-Dimethoxy Substitution Pattern

The 5,6-dimethoxyindole core has been employed as the starting material for synthesizing N-acetyl-5,6-dimethoxytryptamine (6-methoxymelatonin), a melatonin analogue with systematically characterized receptor binding properties [1]. Structure-affinity relationship studies across indole-based melatonin analogues demonstrate that methoxy substitution patterns on the indole ring modulate binding affinity for MT1 and MT2 melatonin receptors [2]. Modifications at positions 5 and 6 of the indole ring produce distinct binding profiles compared to unsubstituted or singly methoxylated indole scaffolds [2]. The melatonin derivative prepared from 5,6-dimethoxyindole has been developed into pharmaceutical compositions via four-step processes for oral, injectable, and external preparations [1].

Melatonin receptor pharmacology GPCR ligand design Sleep disorder therapeutics

Optimized Synthetic Route: 49% Total Yield via 3,4-Dimethoxybenzaldehyde Pathway

An optimized synthetic route for 5,6-dimethoxyindole has been developed using commercially available 3,4-dimethoxybenzaldehyde as the starting material [1]. The four-step sequence proceeds via condensation with ethyl azidoacetate to yield azidocinnamic ester, followed by intramolecular cyclization to 5,6-dimethoxyindole carboxylate, hydrolysis to 5,6-dimethoxyindole-2-carboxylic acid, and decarboxylation to afford the target compound [1]. The overall total yield for this sequence is 49% [1]. Reaction parameters including concentration, temperature, and reaction time were systematically optimized for the cyclization step, and all intermediates and final product were fully characterized by IR, NMR, and MS [1].

Process chemistry Indole synthesis Route optimization

Validated Research Application Scenarios for 5,6-Dimethoxyindole Based on Quantitative Evidence


Synthesis of Melatonin Receptor Ligands with Differentiated Binding Profiles

5,6-Dimethoxyindole serves as the core starting material for preparing N-acetyl-5,6-dimethoxytryptamine (6-methoxymelatonin) and related melatonin analogues [1]. The 5,6-dimethoxy substitution pattern on the indole ring yields melatonin derivatives with binding profiles distinct from the endogenous ligand (N-acetyl-5-methoxytryptamine), enabling structure-affinity relationship studies targeting MT1 and MT2 receptor subtypes [2]. This application is particularly relevant for sleep disorder research, circadian rhythm modulation, and development of selective melatoninergic therapeutics.

HIV-1 Integrase Strand-Transfer Inhibitor Development Programs

5,6-Dimethoxyindole-derived benzylindole compounds have demonstrated inhibitory activity in the 6-35 nM range against HIV-1 integrase strand-transfer [3]. The 3D pharmacophore model validated for this scaffold supports its use as a privileged core structure for antiviral drug discovery. Procurement of 5,6-dimethoxyindole enables access to this validated chemical series for medicinal chemistry optimization campaigns targeting HIV-1 integrase.

Monoamine Oxidase Inhibitor Design Requiring Position-Specific Selectivity

The synthesis of N-cyclopropyl-5,6-dimethoxytryptamine from 5,6-dimethoxyindole yields monoamine oxidase inhibitors with specificity profiles distinct from those derived from the 6,7-dimethoxy positional isomer [4]. Researchers requiring differential inhibition of mitochondrial versus plasma MAO isoforms should select 5,6-dimethoxyindole specifically, as the methoxy positioning directly influences enzyme source specificity in the resulting tryptamine derivatives.

Physical Organic Studies of Radical Intermediates and Oxidative Behavior

5,6-Dimethoxyindole exhibits a characteristic pKa of 6.0 ± 0.2 upon one-electron oxidation, compared to 6.8 ± 0.2 for 5,6-dihydroxyindole under identical conditions [5]. This quantifiable difference makes 5,6-dimethoxyindole a defined model substrate for studying the effects of O-methylation on indole radical chemistry, melanin biosynthesis pathways, and oxidative coupling reactions. The established rate constant of (4-9) × 10⁹ dm³ mol⁻¹ s⁻¹ for one-electron oxidation by N3• provides a reference value for kinetic studies [5].

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